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Aluminum nitride oxide silicide - 51184-13-5

Aluminum nitride oxide silicide

Catalog Number: EVT-13892000
CAS Number: 51184-13-5
Molecular Formula: AlH9N2OSi2
Molecular Weight: 136.24 g/mol
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Product Introduction

Overview

Aluminum nitride oxide silicide is a complex compound that combines elements of aluminum, nitrogen, oxygen, and silicon. This compound is notable for its unique properties, which make it suitable for various scientific and industrial applications. The classification of aluminum nitride oxide silicide falls under the category of ceramic materials, particularly those that exhibit high thermal stability and electrical insulation properties.

Source and Classification

Aluminum nitride oxide silicide can be synthesized through various chemical processes that involve the reaction of aluminum nitride and silicates. It is classified as a non-oxide ceramic material, which distinguishes it from traditional ceramic compounds that primarily consist of metal oxides.

Synthesis Analysis

Methods

The synthesis of aluminum nitride oxide silicide typically involves high-temperature reactions. The primary methods include:

  • Solid-State Reaction: This method involves mixing aluminum nitride with silicon dioxide in a controlled atmosphere. The mixture is then subjected to high temperatures (above 1200 °C) to facilitate the formation of the compound.
  • Chemical Vapor Deposition: In this technique, gaseous precursors containing aluminum, nitrogen, and silicon are utilized to deposit the compound onto substrates at elevated temperatures.

Technical Details

The solid-state reaction requires careful control of temperature and atmosphere to prevent unwanted oxidation or reduction. The typical sintering temperatures range from 1600 °C to 1900 °C in an inert atmosphere to achieve optimal thermal conductivity and structural integrity .

Molecular Structure Analysis

Structure

Aluminum nitride oxide silicide exhibits a complex crystalline structure that integrates both wurtzite and cubic phases, similar to its constituent compounds. The arrangement of atoms allows for significant thermal stability and electrical insulation properties.

Data

  • Molecular Formula: The precise molecular formula may vary based on the synthesis method but generally includes elements in stoichiometric ratios reflecting aluminum, nitrogen, silicon, and oxygen.
  • Density: Approximately 3.26 g/mL at room temperature.
  • Melting Point: Exceeds 2200 °C, indicating excellent thermal stability .
Chemical Reactions Analysis

Reactions

Aluminum nitride oxide silicide can participate in several chemical reactions:

  • Oxidation: At elevated temperatures (above 1200 °C), it can oxidize to form an oxide layer, which enhances its protective properties.
  • Reduction: This compound can undergo reduction in the presence of strong reducing agents such as hydrogen or carbon monoxide.
  • Substitution Reactions: Interaction with other elements can lead to substitution reactions where one or more constituent elements are replaced by others .

Technical Details

The oxidation process typically requires an oxygen-rich environment at high temperatures. The reduction reactions are often conducted in controlled atmospheres to prevent unwanted side reactions.

Mechanism of Action

Process

The mechanism of action for aluminum nitride oxide silicide primarily revolves around its thermal stability and electrical insulation properties. When exposed to high temperatures, it forms a protective oxide layer that prevents further oxidation and degradation.

Data

Research indicates that the oxidation kinetics follow a linear mechanism at lower temperatures (1000 – 1300 °C) but shift to a parabolic mechanism above 1350 °C. This behavior is crucial for applications requiring thermal management .

Physical and Chemical Properties Analysis

Physical Properties

  • Thermal Conductivity: High thermal conductivity (up to 321 W/(m·K)), making it suitable for heat management applications.
  • Electrical Insulation: Exhibits low electrical conductivity (10^-11 to 10^-13 Ω −1·cm −1), increasing when doped.

Chemical Properties

  • Stability: Stable under inert atmospheres at high temperatures but susceptible to oxidation in air above 700 °C.
  • Solubility: Slowly hydrolyzes in water and dissolves in strong acids and alkalis .
Applications

Aluminum nitride oxide silicide has several significant scientific uses:

  • Electronics: Utilized as a substrate material for electronic devices due to its excellent thermal management capabilities.
  • Optoelectronics: Potential applications in ultraviolet light-emitting diodes due to its wide bandgap properties.
  • Ceramics: Employed in advanced ceramic materials for high-temperature applications due to its thermal stability .

This compound's unique combination of properties makes it an essential material in various fields, including electronics, materials science, and nanotechnology. Its continued research promises advancements in both theoretical understanding and practical applications.

Synthesis Methodologies and Reaction Kinetics

Aluminum nitride oxide silicide represents a complex ceramic system where controlled integration of aluminum (Al), nitrogen (N), oxygen (O), and silicon (Si) atoms dictates functional properties. Precise synthesis is paramount for achieving target phase composition, microstructure, and performance in applications such as ultra-high-temperature ceramics, protective coatings, and electronic substrates. This section examines critical synthesis pathways, their underlying kinetics, and strategies for optimization.

Carbothermal Reduction and Direct Nitridation Pathways

Carbothermal reduction (CTR) and direct nitridation (DN) constitute the primary industrial routes for synthesizing aluminum nitride (AlN), a foundational component in aluminum nitride oxide silicide systems. In CTR, alumina (Al₂O₃) or aluminum hydroxide (Al(OH)₃) reacts with carbon under nitrogen flow:

\text{Al}_2\text{O}_3\text{(s)} + 3\text{C}\text{(s)} + \text{N}_2\text{(g)} \rightarrow 2\text{AlN}\text{(s)} + 3\text{CO}\text{(g)}
2\text{Al(OH)}_3\text{(s)} + 3\text{C}\text{(s)} + \text{N}_2\text{(g)} \rightarrow 2\text{AlN}\text{(s)} + 3\text{CO}\text{(g)} + 3\text{H}_2\text{O}\text{(g)}

Al(OH)₃ offers kinetic advantages over α-Al₂O₃ due to its lower activation energy barrier and higher reactivity, facilitating nitridation completion at lower temperatures (≈1550–1650°C vs. >1700°C for Al₂O₃) [6] [10]. Homogeneity of the Al(OH)₃/C mixture critically governs reaction efficiency. Polyvinyl butyral (PVB) enhances dispersion in ethanol-based slurries via three-roll milling, reducing viscosity by 15–20% and increasing tap density by 30% at 4–6 wt.% PVB loading. This improves carbon-alumina contact, boosting final AlN yield to >98% [10].

Direct nitridation employs molten or solid Al reacting with N₂:

2\text{Al}\text{(l/s)} + \text{N}_2\text{(g)} \rightarrow 2\text{AlN}\text{(s)}

Particle size significantly influences kinetics. While 10 µm Al powder achieves <50% conversion due to oxide passivation, 1 µm powder attains >95% nitridation below Al’s melting point (660°C). Smaller particles provide higher surface area and shorter diffusion paths, accelerating oxygen desorption and N₂ permeation [5].

Table 1: Comparison of Primary AlN Synthesis Pathways

ParameterCarbothermal Reduction (Al(OH)₃)Direct Nitridation (Al Powder)
Temperature Range1550–1650°C500–900°C
Key ReactantsAl(OH)₃, Carbon, N₂Al, N₂
ByproductsCO, H₂ONone
Crucial FactorPrecursor Homogeneity (PVB optimal)Al Particle Size (1 µm optimal)
Max. Yield>98%>95%
AdvantageHigh-purity, sinterable powderLower energy requirement

Low-Temperature Synthesis Optimization Using Precursor Alloys

Precursor alloys like Al-Mg-Si enable low-temperature (≈1000°C) AlN formation by overcoming oxide passivation. Mg (typically 5 wt.%) acts as an oxygen getter, forming volatile MgO or Mg₃N₂ initially. This exposes fresh Al for nitridation. Si (≈2 wt.%) suppresses stable spinel (MgAl₂O₄) formation, facilitating a continuous reaction front [2]. The process proceeds via:

  • Mg Depletion: Mg segregates and reacts to form MgO/Mg₃N₂ layers.
  • Capillary-Driven Transport: Molten Al-Si alloy wicks through micro-channels in nascent AlN.
  • AlN Crystal Growth: Al reacts at droplet interfaces, forming hollow rod-like AlN crystals oriented perpendicular to the melt surface, with trapped metallic droplets at their tips [2].

Kinetic studies reveal Mg depletion occurs rapidly (<30 minutes at 1000°C), after which nitridation rates depend on N₂ diffusion through the growing AlN layer and melt transport efficiency. Alloy composition must balance oxide disruption (Mg) and channel wetting (Si); deviations cause incomplete conversion or pore occlusion.

Role of Gas-Phase Dynamics in Reactive Sintering Processes

Gas transport and reaction byproduct removal critically control synthesis efficiency, especially in CTR and molten alloy nitridation. In CTR, CO evolution must be rapid to prevent back-reaction (4AlN + 3CO₂ → 2Al₂O₃ + 2N₂ + 3C). Porous precursor structures facilitated by PVB or combustible additives (e.g., glucose) create escape pathways, reducing CO partial pressure and shifting equilibrium toward AlN [6] [10]. Modeling lunar regolith CTR highlights this: methane pyrolysis deposits carbon in situ, but CO bubble nucleation, growth, and detachment rates within the molten oxide phase dictate overall oxygen production efficiency. Slow bubble release stifles reduction [1].

In molten Al-Mg-Si nitridation, N₂ ingress and H₂/volatile Mg compound egress dynamics are crucial. High gas flow rates remove passivating layers (MgO, MgAlON), but excessive rates cool the melt and dilute N₂ concentration. Optimized flow maintains a slightly reducing atmosphere while ensuring rapid contaminant removal [2].

Table 2: Critical Gas-Phase Interactions in Synthesis Processes

ProcessKey GasesBeneficial RoleDetrimental Effect if UncontrolledMitigation Strategy
Carbothermal ReductionCO(g), N₂(g), H₂O(g)CO removal shifts equilibriumCO back-reduction forms Al₂O₃Porous precursors (PVB), high N₂ flow
Molten Alloy NitridationN₂(g), Mg₃N₂(g), H₂(g)Mg₃N₂/H₂ removal exposes fresh AlOxide/hydroxide layer stabilizationControlled Mg/Si ratio, optimal flow
Plasma NitridationN₂⁺/NHₓ⁺, H⁺Activates N₂, etches surface oxidesSurface roughening, H incorporationLow-temperature, short duration

Influence of Microstructural Heterogeneity on Synthesis Efficiency

Microstructural features—oxide distribution, porosity, grain boundaries—profoundly impact reaction kinetics and phase evolution:

  • Surface Oxide Layers: Native oxides (Al₂O₃, AlOOH, Al(OH)₃) on AlN powders or precursors impede nitrogen diffusion. During sintering or regrowth, these layers cause interfacial defects. Al-flashing in MBE (Al deposition in vacuo followed by thermal desorption at <950°C) partially reduces oxides but cannot fully eliminate them, leading to stacking faults in regrown AlN layers [7].
  • Second-Phase Distribution: In AlN-Al₂O₃ composites, oxidation proceeds via:
4\text{Al}_{23}\text{O}_{27}\text{N}_5 + 15\text{O}_2 \rightarrow 46\text{Al}_2\text{O}_3 + 10\text{N}_2

Microstructure dictates N₂ release. Samples with separated AlN/γ-AlON/27R polytypes allow gradual N₂ escape through grain boundaries. Conversely, homogeneous composites crack violently during oxidation due to rapid gas buildup, accelerating degradation [3].

  • Precursor Porosity: In CTR, PVB-derived pores in Al(OH)₃/C mixtures facilitate CO egress. Densified mixtures exhibit 15–20% lower conversion due to trapped CO promoting Al₂O₃ reformation. Optimal PVB (4–6 wt.%) balances homogeneity and permeability [10].
  • Sintering Aid Agglomeration: Sintering aids (Y₂O₃-CaO, CaF₂-YF₃) forming discontinuous liquid phases hinder oxygen removal from AlN lattices. Agglomerates create localized high-oxygen regions, reducing thermal conductivity. Homogeneous dispersion via colloidal processing is essential for high-performance ceramics [8].

Properties

CAS Number

51184-13-5

Product Name

Aluminum nitride oxide silicide

Molecular Formula

AlH9N2OSi2

Molecular Weight

136.24 g/mol

InChI

InChI=1S/Al.H7N2OSi2.2H/c;1-5(3)2-4;;/h;3,5H,1H2,4H3;;/q+1;-1;;

InChI Key

WHAMTSBOWLUNRU-UHFFFAOYSA-N

Canonical SMILES

N[SiH](N([AlH2])[SiH3])O

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